molecular formula C19H13F3N6OS B2382160 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 891106-96-0

2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2382160
CAS No.: 891106-96-0
M. Wt: 430.41
InChI Key: OTOXXJYCOZJZHX-UHFFFAOYSA-N
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Description

The compound 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide features a triazolopyridazine core substituted at position 6 with a pyridin-3-yl group and a thioether-linked acetamide moiety. The acetamide nitrogen is further substituted with a 3-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N6OS/c20-19(21,22)13-4-1-5-14(9-13)24-17(29)11-30-18-26-25-16-7-6-15(27-28(16)18)12-3-2-8-23-10-12/h1-10H,11H2,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOXXJYCOZJZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic molecule that belongs to the class of thioacetamides containing triazole and pyridazine moieties. This structure suggests potential for diverse biological activities, particularly in pharmacology due to the presence of the 1,2,4-triazole and pyridazine rings, which are known for their medicinal properties.

  • Molecular Formula : C15H14F3N5S
  • Molecular Weight : 355.37 g/mol
  • Structure : The compound features a trifluoromethyl group which enhances lipophilicity and may improve biological activity.

Biological Activity Overview

Research indicates that compounds with triazole and pyridazine structures exhibit a range of biological activities including:

  • Antimicrobial Activity : Triazole derivatives have shown significant antibacterial and antifungal properties. For instance, compounds with similar scaffolds have been tested against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against resistant strains .
  • Anticancer Activity : Triazoles are recognized for their potential in cancer therapy. Studies have indicated that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells . The mechanism often involves interference with DNA synthesis or repair processes.
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their ability to reduce inflammation markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases .

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated a series of triazole derivatives against multiple bacterial strains. The compound with a trifluoromethyl group exhibited superior antibacterial activity compared to standard antibiotics, indicating its potential as a lead compound for antibiotic development .
  • Anticancer Screening : In vitro assays on various cancer cell lines revealed that triazole-containing compounds can significantly inhibit cell proliferation. For example, a related compound demonstrated an IC50 value of 10 μM against breast cancer cells, suggesting effective cytotoxicity .
  • Mechanistic Studies : Research has shown that the biological activity of triazole derivatives often correlates with their ability to bind to specific enzymes or receptors involved in disease pathways. For instance, inhibition of topoisomerase enzymes has been linked to the anticancer properties of these compounds .

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 (μg/mL)Reference
Triazole AAntibacterialStaphylococcus aureus0.125
Triazole BAnticancerMCF-7 (Breast Cancer)10
Triazole CAnti-inflammatoryRAW 264.7 MacrophagesN/A

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Variations

The triazolopyridazine core distinguishes the target compound from analogues with fused or alternative heterocycles:

  • Benzothieno-triazolopyrimidine (): Compounds like N-phenyl-2-(tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide feature a fused benzothieno-pyrimidine core. The increased planarity and aromaticity of this system may enhance DNA intercalation or enzyme binding compared to the pyridazine-based target compound .
  • Oxazolidinone (): Fluoropyridine-substituted oxazolidinones (e.g., N-((3-(5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide) exhibit antibacterial activity via ribosomal targeting.

Substituent Analysis

Heterocyclic Substituents
  • Pyridin-3-yl (Target Compound and ): The pyridine ring at position 6 may engage in π-π stacking or hydrogen bonding with target proteins, similar to the pyridin-3-yl group in N-(tetrahydrofuran-2-ylmethyl)-2-[[3-(3-pyridinyl)-triazolo[4,3-b]pyridazin-6-yl]thio]acetamide .
  • Methyl (): The 3-methyl group in 2-(4-ethoxyphenyl)-N-[4-(3-methyl-triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide reduces steric hindrance, possibly improving metabolic stability but diminishing electronic interactions .
Acetamide Modifications
  • Tetrahydrofuran-Methyl (): The oxygenated tetrahydrofuran substituent increases solubility, which may offset the lower logP of the target compound .
  • Ethoxyphenyl (): The ethoxy group in 2-(4-ethoxyphenyl)-N-[4-(3-methyl-triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide introduces metabolic liability (O-deethylation) but may enhance bioavailability through improved solubility .

Key Data Comparison

Property/Compound Target Compound
Core Structure Triazolopyridazine Triazolopyridazine Triazolopyridazine Benzothieno-triazolopyrimidine
Heterocyclic Substituent 6-Pyridin-3-yl 3-Pyridin-3-yl 3-Methyl N/A (fused core)
Acetamide Substituent 3-Trifluoromethylphenyl Tetrahydrofuran-methyl 4-Ethoxyphenyl Phenyl
logP (Predicted) ~3.8 (highly lipophilic) ~2.5 (moderate solubility) ~3.2 (balanced) ~3.0 (aromatic dominance)
Metabolic Stability High (C-F bonds resistant) Moderate (ether cleavage) Low (ethoxy dealkylation) Moderate (thioether stability)

Hypothesized Activities

  • Kinase Inhibition : The pyridin-3-yl and trifluoromethyl groups may synergize to target ATP-binding pockets, analogous to kinase inhibitors like imatinib.
  • Antimicrobial Potential: The thioether linkage and heterocyclic core resemble sulfa drugs, suggesting possible antibacterial or antifungal activity .

Preparation Methods

Hydrazine-Catalyzed Cyclization

Condensation of 3-amino-1,2,4-triazole with 3,6-dichloropyridazine in the presence of hydrazine hydrate yields the triazolopyridazine core. This method, adapted from triazolopyrazine syntheses, achieves cyclization at 80–100°C in ethanol (Table 1).

Table 1: Reaction Conditions for Triazolopyridazine Core Formation

Reagent Solvent Temperature (°C) Yield (%) Source
3-Amino-1,2,4-triazole + 3,6-Dichloropyridazine Ethanol 80 72
Hydrazine hydrate DMF 130 68

Nitrite-Mediated Cyclization

Alternative routes employ sodium nitrite in acidic media to cyclize pyridazine-hydrazine intermediates. For example, reacting 6-hydrazinylpyridazine-3-carbonitrile with HCl/NaNO₂ forms the triazolopyridazine ring. This method is advantageous for introducing electron-withdrawing groups at the 6-position.

Thioacetamide Side Chain Installation

The thioether linkage at position 3 is formed via nucleophilic substitution or oxidative coupling:

Nucleophilic Displacement

3-Chloro-triazolopyridazine reacts with potassium thioacetate in DMF at 60°C, followed by amidation with 3-(trifluoromethyl)aniline. Key parameters include:

  • Molar ratio (thioacetate:chloride): 1.2:1
  • Reaction time: 6 hours
  • Yield: 70%

Oxidative Coupling with Thiols

Alternative methods use Cu(I)-catalyzed coupling between 3-mercapto-triazolopyridazine and bromoacetamide derivatives. This approach avoids harsh bases but requires anhydrous conditions.

Final Amide Bond Formation

The acetamide group is introduced via two primary routes:

Carbodiimide-Mediated Coupling

Reacting 2-((6-(pyridin-3-yl)-triazolo[4,3-b]pyridazin-3-yl)thio)acetic acid with 3-(trifluoromethyl)aniline using EDCI/HOBt in DCM yields the target compound (92% purity).

Table 3: Amidation Reaction Optimization

Coupling Reagent Solvent Temperature (°C) Yield (%)
EDCI/HOBt DCM 25 88
HATU/DIPEA DMF 0→25 91

Schotten-Baumann Reaction

Acyl chloride derivatives of the thioacetic acid intermediate react with 3-(trifluoromethyl)aniline in a biphasic system (NaOH/CH₂Cl₂). This method is scalable but requires strict pH control.

Purification and Characterization

Final purification via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >98% purity. Structural confirmation relies on:

  • ¹H NMR (DMSO-d₆): δ 8.95 (s, 1H, pyridine-H), 8.62 (d, 1H, triazole-H).
  • HPLC-MS : [M+H]⁺ = 431.41.

Challenges and Optimization

  • Regioselectivity in Cyclization : Competing formation of [1,5-a] vs. [4,3-b] isomers is mitigated using bulky bases (e.g., DBU).
  • Thioether Stability : Thiol oxidation during storage necessitates inert atmosphere packaging.
  • Trifluoromethyl Group Incorporation : Direct fluorination is avoided; pre-functionalized aniline derivatives are preferred.

Industrial-Scale Considerations

Patent data highlights continuous-flow reactors for triazolopyridazine synthesis, reducing reaction times by 40% (Table 4).

Table 4: Batch vs. Flow Synthesis Metrics

Parameter Batch Method Flow Method
Reaction Time 12 h 7 h
Yield 72% 81%
Purity 95% 98%

Emerging Methodologies

Recent advances include:

  • Photocatalytic C–S Bond Formation : Visible-light-mediated coupling reduces metal catalyst use.
  • Enzymatic Amidations : Lipase-catalyzed reactions achieve 89% yield under mild conditions.

Q & A

Q. What are the recommended synthetic routes for 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis typically involves: (i) Formation of the triazolo-pyridazine core via cyclocondensation of hydrazine derivatives with pyridazine precursors under reflux (e.g., ethanol, 80°C). (ii) Thioether linkage introduction via nucleophilic substitution (SN2) between a thiol intermediate and α-chloroacetamide derivatives in DMF at 60–80°C. (iii) Final coupling of the trifluoromethylphenyl group using Buchwald-Hartwig amination or Ullmann-type reactions with CuI/ligand catalysis .
  • Optimization : Monitor reaction progress with TLC/HPLC. Use inert atmospheres (N₂/Ar) to prevent oxidation of thiol intermediates. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. How should researchers characterize the molecular structure of this compound, and which analytical techniques are most effective?

  • Techniques :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridin-3-yl vs. pyridin-4-yl) and thioether connectivity.
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected m/z for C₁₉H₁₃F₃N₆OS).
  • X-ray Crystallography : Resolve bond angles and planarity of the triazolo-pyridazine core, critical for docking studies .

Q. What preliminary assays are suitable for evaluating the compound’s biological activity?

  • Approach :
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, JAK2) using fluorescence-based assays (IC₅₀ determination).
  • Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with control triazolo-pyridazine derivatives .

Advanced Research Questions

Q. How can researchers address low solubility or stability during in vitro assays?

  • Strategies :
  • Solubility : Use co-solvents (DMSO ≤1%) or formulate with cyclodextrins.
  • Stability : Conduct pH-dependent degradation studies (HPLC monitoring). For light-sensitive thioether bonds, store solutions in amber vials .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the pyridin-3-yl and trifluoromethylphenyl substituents on biological activity?

  • Design :
  • Analog Synthesis : Replace pyridin-3-yl with pyridin-2-yl or phenyl groups; substitute trifluoromethylphenyl with halogenated or methylated aromatics.
  • Testing : Compare IC₅₀ values across analogs to identify critical substituent interactions. Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target enzymes .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

  • Approach :
  • Pharmacokinetics : Measure plasma half-life and metabolite profiles (LC-MS/MS).
  • Tissue Distribution : Radiolabel the compound (³H/¹⁴C) to assess bioavailability and target organ accumulation .

Q. How can computational methods predict off-target interactions or toxicity risks?

  • Tools :
  • Docking Simulations : Use SwissDock or Glide to screen against unrelated targets (e.g., cytochrome P450 enzymes).
  • QSAR Models : Train models on toxicity databases (e.g., Tox21) to predict hepatotoxicity or cardiotoxicity .

Data Contradiction Analysis

Q. How should discrepancies in enzymatic inhibition data between research groups be reconciled?

  • Steps :
  • Assay Validation : Confirm enzyme purity (SDS-PAGE) and activity (positive controls like staurosporine).
  • Buffer Conditions : Compare pH, ionic strength, and co-factor concentrations (e.g., Mg²⁺ for kinases).
  • Statistical Analysis : Apply Bland-Altman plots to assess inter-lab variability .

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